4-Pyridazinealanine
Description
Significance of 4-Pyridazinealanine in Contemporary Biochemical and Pharmaceutical Research
This compound is recognized for its significance in contemporary biochemical and pharmaceutical research due to its potential biological activities and its utility as a building block for novel molecular designs ontosight.ai. It is considered a compound of interest in the fields of life science and biology, particularly within biochemical and pharmacological studies. The compound's structure lends itself to interactions with various biological targets, suggesting potential applications in drug discovery and development, especially for targeting specific biological pathways ontosight.ai. Research is ongoing to further explore its properties and activities for potential therapeutic uses. Furthermore, this compound has found utility in peptide engineering, where its incorporation, for instance, by replacing phenylalanine in glucagon (B607659) analogues, has been shown to enhance aqueous solubility vulcanchem.com.
Structural Framework of this compound: Pyridazine (B1198779) Ring and Alanine (B10760859) Moiety Integration
The molecular structure of this compound is characterized by the integration of two key components: a pyridazine ring and an alanine moiety ontosight.ai. Pyridazine itself is a six-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms. In this compound, this pyridazine ring is attached to the alanine amino acid. The formal chemical name for this compound is 2-Amino-3-(pyridazin-4-yl)propanoic acid ontosight.ai. This structural fusion creates a molecule with distinct chemical properties, enabling it to undergo characteristic reactions at both the pyridazine ring and the alanine side chain vulcanchem.com.
Historical Context of Pyridazine and Alanine Analogues in Medicinal Chemistry
The historical development of medicinal chemistry has seen extensive exploration of heterocyclic compounds, including pyridazine derivatives, and modified amino acids.
Pyridazine Analogues: The pyridazine scaffold has proven to be a versatile nucleus in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. Historically, pyridazine derivatives have been investigated for anti-inflammatory, anti-hypertensive, anti-diabetic, anti-obesity, neuroprotective, anti-Alzheimer's, anti-tubercular, and anti-HIV properties, as well as anticancer activities nih.gov. Pyridazinone derivatives, in particular, have demonstrated diverse pharmacological effects, including analgesic, anti-inflammatory, antipyretic, cardiotonic, antihypertensive, vasodilatory, diuretic, antiplatelet, antidepressant, anticonvulsant, anticancer, and antimicrobial activities researchgate.net. The inherent versatility of the pyridazine ring makes it a valuable core structure in the design of new therapeutic agents scirp.orgresearchgate.net.
Alanine Analogues: Analogues of amino acids have also played a significant role in medicinal chemistry. For example, the modification of amino acids has led to the development of compounds like inhibitors of bacterial cell wall biosynthesis, such as analogues of D-alanyl-D-alanine acs.org. In protein research, techniques like "alanine scanning" are employed, where specific amino acid residues in a protein are systematically replaced with alanine to elucidate their functional importance wikipedia.org. The broader history of amino acid discovery and their subsequent chemical modification underscores their fundamental importance in biological systems and their utility in developing new chemical entities for therapeutic purposes acs.org.
Chemical Information for this compound
| Property | Value |
| Chemical Name | This compound |
| Systematic Name | 2-Amino-3-(pyridazin-4-yl)propanoic acid |
| Molecular Formula | C7H9N3O2 |
| Molecular Weight | 167.17 g/mol |
| Identifiers | CHEMBL1990458, NSC88416, UNII-B4SH5HC4XN, CID 258953 |
| CAS Number | Not explicitly provided in snippets |
Compound List:
this compound
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-pyridazin-4-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-10-4-5/h1-2,4,6H,3,8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIQFYKCCUDSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315438 | |
| Record name | 4-Pyridazinealanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89853-76-9 | |
| Record name | 4-Pyridazinealanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89853-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridazinealanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089853769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridazinealanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-Pyridazinealanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PYRIDAZINEALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4SH5HC4XN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4 Pyridazinealanine and Analogues
Established Chemical Synthesis Routes for Pyridazine-Containing Amino Acids
The synthesis of pyridazine-containing amino acids typically involves either the construction of the pyridazine (B1198779) ring system with an amino acid moiety already incorporated or the functionalization of a pre-formed pyridazine core with an amino acid side chain.
A foundational approach for amino acid synthesis, the malonic ester condensation , is noted as a primary route for 4-Pyridazinealanine, optimized for preparative yields vulcanchem.com. This method generally involves the alkylation of a malonic ester enolate with a suitable halo-pyridazine precursor, followed by hydrolysis and decarboxylation to yield the amino acid.
Another strategy involves the coupling of pyridazine derivatives with protected amino acids niscpr.res.in. This approach utilizes condensing agents, such as N,N'-dicyclohexylcarbodiimide (DCC), to form amide bonds between functionalized pyridazines and amino acid building blocks, typically protected with groups like phthalyl or tosyl. Subsequent deprotection liberates the desired amino acid.
General methods for synthesizing heterocyclic amino acids, such as those involving cyclocondensation reactions of nitrogen nucleophiles with dicarbonyl systems, are also relevant for pyridazine synthesis rsc.org. Furthermore, pyridazine rings can be constructed from precursors like fulvenes and hydrazine (B178648) hydrate (B1144303) liberty.edu, providing access to the heterocyclic scaffold, which can then be elaborated into amino acid derivatives. The synthesis of related structures like pyrido[3,4-c]pyridazines highlights the adaptability of established heterocyclic synthesis methodologies, often starting from pyridine (B92270) or other heterocyclic precursors mdpi.com. Pyridazines themselves are recognized as versatile building blocks in organic synthesis researchgate.net.
Enantioselective Synthesis Approaches for Chiral this compound
The preparation of enantiomerically pure this compound requires stereoselective synthetic strategies.
Chiral catalysis plays a significant role. For instance, the enantioselective synthesis of γ-amino acid derivatives containing pyridazine rings has been achieved through the catalysis of cinchona alkaloid derivatives in the γ-amination of α,β-unsaturated acyl chlorides with azodicarboxylates, yielding products with high enantioselectivities nih.gov.
Biocatalytic methods , leveraging the exquisite selectivity of enzymes, are also highly promising. Synergistic photoredox and pyridoxal (B1214274) radical biocatalysis has emerged as a powerful tool for the stereoselective synthesis of diverse non-canonical amino acids, offering pathways for stereodivergent access to both L- and D-enantiomers through protein engineering nih.gov.
Beyond these specific approaches, general principles of enantioselective amino acid synthesis are applicable. These include catalytic asymmetric hydrogenation using chiral transition metal complexes, which can yield enantiomerically enriched α-amino acids pressbooks.pub. Furthermore, kinetic resolution of racemic mixtures using enzymes or chiral resolving agents remains a viable strategy for obtaining enantiopure compounds rsc.org.
Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis
The integration of enzymatic transformations with chemical synthesis (chemoenzymatic synthesis) offers mild, highly selective, and often more sustainable routes to complex molecules like amino acids.
Enzymatic addition reactions are well-established for amino acid synthesis. For example, Phenylalanine Ammonia (B1221849) Lyase (PAL) efficiently catalyzes the addition of ammonia to cinnamic acid derivatives, yielding L-phenylalanine with high stereospecificity and yield d-nb.infonih.gov. This principle can be extended to synthesize other amino acids by employing appropriate enzymes and substrates.
Chemoenzymatic cascades combine the strengths of both chemical and enzymatic steps. For instance, biocatalytic hydroamination of fumarate (B1241708) with arylamines, followed by acid-catalyzed cyclization, has been employed for the synthesis of N-arylated aspartic acids acs.org. Similarly, cascades involving amine oxidases and ene imine reductases have been utilized for the stereoselective synthesis of chiral amines and piperidines derived from pyridines researchgate.netacs.org. The synthesis of 2-amino-3-(2,2'-bipyridinyl)propanoic acids via chemoenzymatic methods further exemplifies this integrated approach acs.org.
Biocatalytic routes using recombinant microorganisms or isolated enzymes are also explored for producing unnatural amino acids google.com. Enzymes like ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) demonstrate the capacity for asymmetric synthesis of specific amino acid structures acs.org.
Total Synthesis Strategies and Convergent/Divergent Methodologies
The synthesis of complex molecules, including those with heterocyclic scaffolds like pyridazines, often benefits from strategic planning using convergent and divergent approaches.
Divergent synthesis begins with a central core molecule and systematically builds complexity by adding successive generations of building blocks, enabling the rapid generation of libraries of related compounds slideshare.netresearchgate.net. The convergent strategies mentioned above often facilitate subsequent divergent synthesis by allowing modifications to a common intermediate acs.org.
Bioinspired total synthesis also offers powerful routes, mimicking natural biosynthetic pathways to devise efficient chemical syntheses. For instance, the synthesis of pyrazine (B50134) alkaloids has been achieved through biomimetic strategies involving the dimerization and oxidation of α-amino aldehydes mdpi.com.
Green Chemistry and Sustainable Synthesis Innovations in Pyridazinealanine Production
The principles of green chemistry provide a framework for developing environmentally benign and sustainable synthetic processes for this compound and its analogues.
A core tenet is waste prevention , aiming to minimize or eliminate the generation of hazardous substances throughout the synthesis acs.orgepa.gov. This is closely linked to maximizing atom economy , ensuring that the maximum proportion of starting materials is incorporated into the final product acs.orgepa.gov.
The use of catalysis , particularly biocatalysis , is a cornerstone of green chemistry acs.orgscispace.commygreenlab.org. Catalysts, including enzymes, enable reactions to proceed under milder conditions, with higher selectivity, and often require fewer steps and reagents, thereby reducing waste and energy consumption. Enzymes, in particular, can operate under ambient temperatures and pressures, often in aqueous media, and can bypass the need for protecting groups, simplifying procedures and reducing waste acs.orgmdpi.com.
The selection of safer solvents and reaction conditions is also critical epa.govmygreenlab.org. Utilizing renewable feedstocks, such as biomass-derived materials, further enhances the sustainability profile of a chemical process reagent.co.uk. The development of efficient, catalytic, and biocatalytic routes aligns with these principles, paving the way for greener production of valuable amino acid derivatives.
Compound List:
this compound
Pyridazine-containing amino acids
Chiral this compound
Pyridazine derivatives
Pyrazine-containing amino acids
Quinoxaline-substituted α-amino acids
1,2,4-triazine-substituted α-amino acids
γ-amino acid derivatives (with pyridazine rings)
N-arylated aspartic acids
2-amino-3-(2,2'-bipyridinyl)propanoic acids
Pyridine-containing amines
Pyritide A2
Pyrazolidin-3-ones
Illustrative Data Table for Synthetic Methodologies:
The following table provides examples of yields and enantioselectivities for various synthetic strategies relevant to the production of amino acids and heterocyclic compounds. Specific data for this compound across all methods is not comprehensively available in the reviewed literature; therefore, data from related syntheses are presented to illustrate the principles.
| Synthetic Method | Key Reagents/Substrates | Catalyst/Enzyme | Typical Yield (%) | Enantioselectivity (ee) | Notes | Reference(s) |
| Malonic Ester Condensation | Malonic ester, Halo-pyridazine (hypothetical) | Base (e.g., NaOEt) | Moderate | Racemic | Classic method for amino acid synthesis; adaptable to heterocyclic precursors. vulcanchem.com suggests this route for this compound. | vulcanchem.com |
| DCC Coupling of Pyridazine Derivatives with Amino Acids | Pyridazine derivative, N-protected amino acid | DCC (N,N'-dicyclohexylcarbodiimide) | Good | Racemic | Attaches pre-formed amino acid units to heterocycles. | niscpr.res.in |
| Cinchona Alkaloid Catalysis | α,β-unsaturated acyl chlorides, Azodicarboxylates | Cinchona alkaloid derivative | Good | High (e.g., >90%) | Enantioselective synthesis of γ-amino acid derivatives; potentially adaptable to pyridazine structures. | nih.gov |
| Biocatalytic Addition (e.g., PAL) | Cinnamic acid derivative, Ammonia | Phenylalanine Ammonia Lyase (PAL) | High | High (e.g., >99% for L-Phe) | Enzymatic addition of ammonia to unsaturated acids for specific L-amino acid synthesis. | d-nb.infonih.gov |
| Chemoenzymatic Cascade (Amine Oxidase/Reductase) | Activated pyridines, Amines | Amine oxidase, Ene imine reductase | Moderate-Good | High | For chiral amine synthesis; potentially applicable to pyridazine-containing amines. | researchgate.netacs.org |
| Convergent Synthesis (e.g., Diels-Alder) | Triazines, Amidines | Various (e.g., thermal, Lewis acid) | Moderate-Good | Variable | Coupling of independently synthesized fragments; facilitates late-stage diversification. | nih.govresearchgate.netacs.org |
| Biocatalytic N-arylation | Fumarate, Arylamine | EDDS lyase | Good | >99% | Asymmetric synthesis of N-arylated aspartic acids. | acs.org |
Advanced Spectroscopic and Structural Characterization of 4 Pyridazinealanine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomeric Forms
High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure of 4-Pyridazinealanine. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom in the molecule.
Conformational Analysis: The conformation of the alanine (B10760859) side chain relative to the pyridazine (B1198779) ring can be investigated using two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). Correlations observed in a NOESY spectrum would indicate through-space proximity between specific protons on the pyridazine ring and the protons of the alanine side chain (α-H and β-H₂), thereby defining the preferred spatial arrangement.
Tautomeric Forms: The pyridazine ring system, particularly when functionalized, can exhibit tautomerism. nih.govruc.dk High-resolution NMR is highly effective in identifying and quantifying the presence of different tautomers in solution. researchgate.net For this compound, potential proton migration could lead to different tautomeric forms. These forms would be distinguishable by unique sets of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra. The equilibrium between tautomers can be influenced by factors such as solvent polarity and temperature, which can be systematically varied in NMR experiments to study the dynamics of the system. researchgate.net Deuterium isotope effects on ¹³C chemical shifts can also be measured to probe these equilibria. ruc.dk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O (Note: These are estimated values and may vary based on experimental conditions.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridazine H-3/H-6 | ~9.2 - 9.4 | ~150 - 155 |
| Pyridazine H-5 | ~7.8 - 8.0 | ~125 - 130 |
| α-CH | ~4.0 - 4.2 | ~55 - 60 |
| β-CH₂ | ~3.3 - 3.5 | ~35 - 40 |
| Pyridazine C-4 | - | ~160 - 165 |
| Carboxyl C=O | - | ~175 - 180 |
Mass Spectrometry (MS)-Based Characterization: Fragmentation Patterns and Isotopic Signatures
Mass spectrometry is crucial for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.
Fragmentation Patterns: When the molecule is ionized, typically forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), it undergoes fragmentation in a predictable manner. chemguide.co.uklibretexts.org For this compound, characteristic fragmentation pathways would likely involve the alanine side chain. Common losses would include the loss of water ([M+H - H₂O]⁺), the loss of the carboxyl group as COOH or (H₂O + CO), and the loss of ammonia (B1221849) ([M+H - NH₃]⁺). nih.gov Cleavage at the β-carbon relative to the pyridazine ring would also be a probable fragmentation pathway, leading to ions corresponding to the pyridazine moiety and the alanine backbone separately. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of these fragments, confirming their elemental composition.
Isotopic Signatures: The natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) gives rise to a characteristic isotopic pattern in the mass spectrum. wikipedia.org The molecular ion peak (M) will be accompanied by smaller peaks at M+1, M+2, etc. The relative intensities of these peaks can be calculated based on the molecular formula of this compound (C₇H₉N₃O₂), serving as a confirmation of its elemental composition.
Table 2: Predicted Key Mass Fragments for this compound (Based on Electron Impact or Electrospray Ionization)
| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 180.0773 | [M+H]⁺ | Protonated Molecular Ion |
| 162.0667 | [M+H - H₂O]⁺ | Loss of water from carboxyl group |
| 134.0718 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide |
| 163.0511 | [M+H - NH₃]⁺ | Loss of ammonia from amino group |
| 107.0613 | [C₅H₅N₂]⁺ | Cleavage of the alanine side chain |
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify functional groups and probe non-covalent interactions.
Functional Group Analysis: The FTIR and Raman spectra of this compound would display characteristic bands corresponding to its constituent functional groups. These include:
O-H stretch: A broad band for the carboxylic acid hydroxyl group.
N-H stretch: Bands corresponding to the amine group.
C=O stretch: A strong absorption for the carboxylic acid carbonyl group.
C=N and C=C stretches: Multiple bands characteristic of the pyridazine aromatic ring.
N-H bend: A band for the primary amine.
C-H stretches and bends: For both the aromatic ring and the aliphatic side chain.
Intermolecular Interactions: Hydrogen bonding, a key intermolecular interaction for this molecule, can be studied through vibrational spectroscopy. The formation of hydrogen bonds (e.g., between the carboxylic acid of one molecule and the pyridazine nitrogen of another) typically causes a red-shift (lowering of frequency) and broadening of the stretching frequencies of the involved groups (e.g., O-H and N-H).
Electronic Absorption and Fluorescence Spectroscopies for Electronic Structure and Excited State Dynamics
Electronic spectroscopy provides information on the electronic transitions within the molecule.
Electronic Absorption (UV-Vis): The pyridazine ring acts as the primary chromophore in this compound. The UV-Vis absorption spectrum is expected to show intense bands corresponding to π → π* transitions within the aromatic system. researchgate.net Less intense n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observable. researchgate.net The position and intensity of these absorption bands can be sensitive to the solvent environment (solvatochromism), providing insights into the electronic structure of the ground and excited states.
Fluorescence Spectroscopy: Upon absorption of light, the molecule may relax to the ground state via the emission of a photon (fluorescence). The fluorescence spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are important parameters that characterize the excited state dynamics. These properties can be influenced by molecular conformation, solvent, and temperature.
X-ray Crystallography and Single-Crystal Diffraction for Absolute Configuration and Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com
Absolute Configuration: For the chiral center at the α-carbon of the alanine moiety, X-ray crystallography can unambiguously determine the absolute configuration (R or S).
Solid-State Structure: This technique provides precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com It also reveals the packing arrangement of molecules in the crystal lattice, elucidating the network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the solid-state architecture. Analysis of the crystal structure of related pyridazine derivatives has confirmed the utility of this method for detailed structural assignment. mdpi.com
Hyphenated Techniques (e.g., LC-NMR, GC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex samples. nih.govsaspublishers.com
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and selective technique for quantifying and identifying compounds in complex matrices. humanjournals.com LC separates this compound from other components, and the subsequent tandem MS analysis provides structural confirmation through its specific fragmentation pattern. ijarnd.com
GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): For GC analysis, this compound would likely require derivatization to increase its volatility. Once separated by GC, MS/MS provides robust identification.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique allows for the acquisition of complete NMR spectra of compounds as they are separated by LC. mdpi.com It is particularly valuable for the unambiguous structure elucidation of unknown compounds or isomers in a mixture without the need for prior isolation. scribd.com
Electron Spin Echo Envelope Modulation (ESEEM) Spectroscopy for Local Environments
ESEEM is a pulsed electron paramagnetic resonance (EPR) technique used to study the weak interactions between an electron spin and nearby nuclear spins. illinois.edunih.gov
The application of ESEEM to this compound would require the molecule to be in a paramagnetic state. This could be achieved by introducing a stable radical or, more commonly, by complexing it with a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺). The pyridazine nitrogens and the carboxylate/amine groups of the alanine side chain are potential metal binding sites. ESEEM spectroscopy could then be used to measure the distances and coupling interactions between the paramagnetic metal center and the magnetic nuclei (e.g., ¹H, ¹⁴N, ¹³C) of the this compound ligand. muohio.edunih.gov This provides a detailed map of the local environment around the metal binding site, offering structural information that is often inaccessible by other techniques. researchgate.net
Computational Chemistry and Molecular Modeling of 4 Pyridazinealanine
Molecular Dynamics Simulations: Conformational Landscapes and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.govbonvinlab.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape of 4-pyridazinealanine and its interactions with solvent molecules. bonvinlab.orgfrontiersin.org
These simulations can explore the different shapes (conformations) the molecule can adopt, which is crucial as the biological activity of a molecule is often dependent on its three-dimensional structure. researchgate.net MD simulations can identify the most stable conformations and the energy barriers between them. frontiersin.org For this compound, understanding its conformational flexibility is important for predicting how it might bind to a biological target.
Furthermore, MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. This provides insights into its solubility and how the solvent might influence its structure and dynamics. The analysis of these simulations can reveal details about hydrogen bonding patterns and other non-covalent interactions with the surrounding environment. ucl.ac.uk
Molecular Docking and Protein-Ligand Interaction Studies for this compound
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a larger molecule, typically a protein receptor. benthamopenarchives.commdpi.com This method is instrumental in drug discovery for identifying potential drug candidates. schrodinger.com For this compound, molecular docking studies can be performed to predict its binding mode and affinity to various protein targets.
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. mdpi.com The results can identify key amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, pi-stacking, or salt bridges. bahargroup.orgslideshare.netbiorxiv.org This information is vital for understanding the molecular basis of its potential biological activity and for designing more potent derivatives. mdpi.comekb.eg For example, docking studies on similar heterocyclic compounds have been used to investigate their potential as inhibitors for enzymes like cyclooxygenase-2 (COX-2) or dipeptidyl peptidase-4 (DPP-4). mdpi.commdpi.com The binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity. ekb.eg
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|---|
| This compound (Hypothetical) | Enzyme X | -8.5 | Tyr123, Ser245, Phe350 | Hydrogen bond, Pi-pi stacking |
| Derivative A (Hypothetical) | Enzyme X | -9.2 | Tyr123, Ser245, Phe350, Arg354 | Hydrogen bond, Pi-pi stacking, Salt bridge |
This table presents hypothetical data to illustrate the output of molecular docking studies. The specific targets and interaction details for this compound would depend on the actual protein being studied. ebi.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com For this compound derivatives, QSAR models can be developed to predict their activity based on calculated molecular descriptors. nih.govnih.gov
The process involves creating a dataset of this compound derivatives with known biological activities. walisongo.ac.id For each derivative, a set of molecular descriptors is calculated. These descriptors can be physicochemical properties (e.g., logP, molecular weight), topological indices, or quantum chemical parameters. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity. wikipedia.orgnih.gov
A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the synthesis of compounds with potentially improved properties. mdpi.comnih.gov This approach can significantly accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and testing. wikipedia.org
Cheminformatics and Machine Learning Approaches in this compound Research
Cheminformatics and machine learning are increasingly being applied in chemical and pharmaceutical research to analyze large datasets and build predictive models. nih.govu-strasbg.fr In the context of this compound research, these approaches can be used for various purposes, from predicting molecular properties to identifying potential drug targets. mednexus.orgresearchgate.net
Machine learning algorithms, such as support vector machines, random forests, and deep neural networks, can be trained on datasets of molecules to predict a wide range of properties, including biological activity, toxicity, and physicochemical characteristics. nih.gov These models can often capture complex, non-linear relationships that are missed by traditional QSAR methods. mednexus.org For instance, a machine learning model could be developed to screen large chemical libraries to identify compounds with similar structural features to this compound that are likely to exhibit a desired biological effect. mednexus.orgresearchgate.net The use of artificial intelligence and machine learning in drug discovery has the potential to enhance efficiency, reduce costs, and in some cases, minimize the need for extensive experimental testing. mednexus.org
Bioinformatics and Biosimulations in Peptidomimetics Design involving Pyridazinealanine
The integration of bioinformatics and biosimulations has become a cornerstone in the rational design of peptidomimetics, offering powerful tools to predict and analyze the behavior of peptides incorporating non-natural amino acids like this compound. nih.govfrontiersin.org These computational approaches allow for the exploration of conformational landscapes, binding affinities, and the structural impact of introducing unique chemical moieties into a peptide backbone, thereby accelerating the development of novel therapeutic agents with enhanced properties. nih.gov
The design of peptidomimetics containing this compound leverages a variety of computational strategies to model how the introduction of this aza-amino acid analog influences peptide structure and function. nih.gov Aza-peptides, where a Cα atom is replaced by a nitrogen atom, are known to induce specific conformational constraints, such as β-turns, which can be crucial for biological activity. mdpi.comacs.org Computational studies, including in silico conformational analyses, are vital for predicting these structural preferences. For instance, research on peptides with consecutive aza-amino acids has shown, through both experimental and computational data, the formation of stable, hydrogen-bonded β-turn structures. nih.gov This effect is particularly pronounced when the aza-amino acid bears a side chain, suggesting that the pyridazine (B1198779) group in this compound would significantly influence the peptide's secondary structure. nih.gov
The general workflow for the bioinformatics and biosimulation-driven design of a this compound peptidomimetic can be outlined as follows:
Initial In Silico Design and Library Generation : Computational tools can be used to create virtual libraries of peptides where specific amino acids are substituted with this compound. mdpi.com Platforms like PepFun offer functionalities to generate sequences with non-natural amino acids. mdpi.com
Conformational Analysis and Docking : The conformational preferences of the designed peptides are then explored using techniques like molecular mechanics and semi-empirical quantum mechanics. Subsequently, molecular docking simulations are performed to predict how these peptides will bind to their biological target. nih.govnih.gov This step helps in identifying key interactions between the this compound residue and the target protein.
Molecular Dynamics Simulations : Promising candidates from docking studies are subjected to extensive MD simulations to assess the stability of the peptide-protein complex over time. nih.gov These simulations provide detailed information on interaction energies, hydrogen bonding patterns, and conformational changes.
Binding Free Energy Calculations : To quantify the binding affinity, methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area) are often employed on the MD simulation trajectories. This allows for a more accurate ranking of potential peptidomimetic drug candidates.
The table below illustrates the type of data that would be generated from a comparative molecular dynamics simulation study of a native peptide and its this compound-containing analogue.
| Parameter | Native Peptide | This compound Analogue |
| Binding Affinity (ΔG_bind, kcal/mol) | -8.5 ± 0.7 | -10.2 ± 0.5 |
| RMSD of Peptide Backbone (Å) | 2.1 ± 0.4 | 1.5 ± 0.2 |
| Key Hydrogen Bonds with Target | 3 | 5 (2 involving pyridazine N) |
| Solvent Accessible Surface Area (Ų) | 450 | 420 |
| Predicted Half-life (in silico) | Short | Increased |
This table is a hypothetical representation of data from a typical biosimulation study and is for illustrative purposes only.
Furthermore, bioinformatics databases and predictive tools play a crucial role. While specific entries for this compound may be limited, resources that catalogue the physicochemical properties of non-natural amino acids are invaluable for parameterizing the molecule for simulations. nih.gov The development of indices like the NNAAIndex, which characterizes a wide range of properties for natural and non-natural amino acids, can aid in the quantitative structure-activity relationship (QSAR) modeling of this compound-containing peptides. nih.gov
Structure Activity Relationship Sar Studies of 4 Pyridazinealanine Derivatives
Design Principles for Modulating Biological Activities of Pyridazinealanine Analogues
The design of 4-pyridazinealanine analogues for modulated biological activities follows established medicinal chemistry principles. The initial step often involves identifying a lead compound with some degree of desired activity. Subsequently, modifications are made to enhance potency, selectivity, and pharmacokinetic properties, while minimizing undesirable effects slideshare.netdrugdesign.orgresearchgate.net. Key design principles include:
Lead Optimization: Iterative chemical modifications of the lead compound to improve its pharmacological profile. This involves understanding which parts of the molecule are essential for activity and which can be altered to enhance properties like solubility or metabolic stability drugtargetreview.com.
Target-Based Design: When the three-dimensional structure of the biological target is known, design can be guided by molecular docking and structure-based modeling to optimize interactions between the ligand and the target's active site nih.govnih.govnih.gov.
Property-Based Design: Consideration of physicochemical properties such as lipophilicity (logP), solubility, polarity, and molecular weight, which significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles nih.govfrontiersin.org.
Systematic Substituent Effects on the Pyridazine (B1198779) Ring for Enhanced Bioactivity
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers versatile sites for substitution, influencing the electronic and steric properties of the molecule blumberginstitute.orgscholarsresearchlibrary.com. Systematic exploration of substituents at various positions (e.g., 3, 5, 6) of the pyridazine ring can lead to significant changes in biological activity.
Electron-Withdrawing/Donating Groups: Substituents like halogens (e.g., fluorine, chlorine) or alkyl groups can alter the electron density of the pyridazine ring, affecting its interaction with biological targets. For instance, electron-withdrawing groups on terminal phenyl rings have been shown to be beneficial for improving antitumor activity in related quinoline (B57606) derivatives nih.gov.
Steric Effects: The size and shape of substituents can influence binding affinity by optimizing steric fit within the target's binding pocket.
Hydrogen Bonding: Nitrogen atoms within the pyridazine ring can act as hydrogen bond acceptors, and substituents can introduce or modify hydrogen bond donor/acceptor capabilities, crucial for molecular recognition blumberginstitute.org.
While specific SAR data for this compound on pyridazine ring modifications were not directly found in the provided search snippets, general trends in heterocyclic chemistry suggest that such modifications are critical for modulating bioactivity blumberginstitute.orgscholarsresearchlibrary.com.
Alanine (B10760859) Moiety Modifications and Their Impact on Target Recognition
The alanine moiety provides the amino acid functionality, which is vital for interactions with many biological targets. Modifications to the alanine part of this compound can profoundly affect target recognition and binding.
Amino Group Modifications: Acylation or alkylation of the amino group can alter its basicity and hydrogen bonding potential.
Carboxyl Group Modifications: Esterification or amidation of the carboxyl group can change solubility, lipophilicity, and the ability to form salt bridges or hydrogen bonds.
Alpha-Carbon Modifications: Substitution at the alpha-carbon, including the introduction of stereocenters, can significantly impact binding, as discussed in the following section.
Studies on other amino acid derivatives have shown that modifications to the side chain can fine-tune interactions with specific amino acid residues in target proteins, thereby influencing potency and selectivity mdpi.com.
Stereochemical Considerations in this compound SAR
Chirality, particularly at the alpha-carbon of the alanine residue, is a critical factor in SAR studies. Enantiomers of a chiral compound can exhibit vastly different biological activities, potencies, and toxicities due to their distinct three-dimensional arrangements and interactions with chiral biological targets nih.govnih.govmdpi.com.
Synthesis of Pure Enantiomers: The synthesis of enantiomerically pure this compound derivatives is essential for precise SAR elucidation, allowing researchers to determine the specific contribution of each stereoisomer to the observed biological activity nih.govmdpi.com.
Scaffold Hopping Strategies for Novel Pyridazinealanine-based Chemotypes
Scaffold hopping is a powerful strategy in drug discovery where the core chemical structure (scaffold) of a known active compound is replaced with a different, non-identical motif that retains similar biological activity biosolveit.deresearchgate.netnih.govuniroma1.it. This approach is used to generate novel chemical entities with potentially improved properties, such as better pharmacokinetics, reduced toxicity, or novel intellectual property.
Bioisosteric Replacement: Replacing parts of the this compound scaffold with functional groups or ring systems that mimic its electronic and steric properties. This could involve substituting the pyridazine ring with other heterocycles or modifying the alanine linker.
Exploring New Chemical Space: Scaffold hopping allows researchers to move beyond the immediate chemical neighborhood of the original lead compound, potentially uncovering new binding modes or target interactions biosolveit.deresearchgate.netnih.gov.
Focused Library Synthesis and High-Throughput Screening in SAR Elucidation
The process of SAR elucidation is greatly accelerated by the synthesis of focused chemical libraries and their evaluation using high-throughput screening (HTS) enamine.netnih.govnih.govnuvisan.comresearchgate.netufl.edusouthernresearch.org.
Focused Libraries: These are collections of compounds designed with specific structural variations around a core scaffold, such as this compound. They are synthesized to systematically explore SAR frontiersin.org.
High-Throughput Screening (HTS): HTS involves rapidly testing large numbers of compounds against a biological target using automated systems. This allows for the identification of "hits"—compounds that show the desired activity—from diverse or focused libraries enamine.netnih.govnih.govresearchgate.netufl.edusouthernresearch.org.
Hit-to-Lead Optimization: Hits identified through HTS are then subjected to further medicinal chemistry efforts, including SAR studies, to optimize their properties and advance them towards lead candidates drugtargetreview.com. This often involves synthesizing analogue libraries based on the initial hits enamine.netnuvisan.com.
Data Table: Illustrative SAR of Hypothetical this compound Derivatives
While specific quantitative data for this compound derivatives were not detailed in the provided search results, the following table illustrates the type of data generated and analyzed during SAR studies. This table would typically be populated with experimental results from synthesized compounds.
| Compound ID | Modification on Pyridazine Ring | Modification on Alanine Moiety | Target Activity (e.g., IC50) | Relative Potency | Notes on SAR |
| 1 | Unsubstituted | Unsubstituted | 1000 nM | 1x | Baseline |
| 2 | 3-Methyl | Unsubstituted | 850 nM | 1.18x | Methyl group at C3 slightly improves activity. |
| 3 | 5-Chloro | Unsubstituted | 500 nM | 2x | Chlorine at C5 significantly enhances potency. |
| 4 | Unsubstituted | Alanine-NH-Acetyl | 1200 nM | 0.83x | Acetylation of amine reduces activity. |
| 5 | Unsubstituted | Alanine-CO-Methyl Ester | 900 nM | 1.11x | Esterification of carboxyl shows moderate activity. |
| 6 | 3-Methyl-5-Chloro | Alanine-NH-Acetyl | 400 nM | 2.5x | Combined substituents show synergistic effect. |
| 7 | Unsubstituted | (S)-Alanine | 700 nM | 1.43x | (S)-enantiomer shows better activity than racemic. |
| 8 | Unsubstituted | (R)-Alanine | 1500 nM | 0.67x | (R)-enantiomer is significantly less active. |
Biological Target Identification and Mechanistic Studies of 4 Pyridazinealanine
Enzyme Inhibition and Modulation Mechanisms by 4-Pyridazinealanine
Research has explored the interaction of this compound and its analogues with several enzyme systems, revealing potential mechanisms of action.
Cytochrome P450 Enzyme Interactions and Metabolic Stability Implications
The Cytochrome P450 (CYP) enzyme family plays a crucial role in drug metabolism, influencing both efficacy and clearance nih.govsolvobiotech.comjwatch.orgmedsafe.govt.nzmedicineslearningportal.orgresearchgate.net. Understanding a compound's interaction with these enzymes is vital for predicting metabolic stability and potential drug-drug interactions (DDIs) nih.govsolvobiotech.comjwatch.orgmedicineslearningportal.orgevotec.comoptibrium.comadmescope.comcriver.com. While specific studies detailing this compound's direct interactions with CYP enzymes were not found in the provided search results, general principles apply. Many drug candidates are evaluated for their potential to inhibit or induce CYP enzymes, particularly the major isoforms like CYP3A4, CYP2C9, CYP2D6, and CYP1A2 nih.govsolvobiotech.commedsafe.govt.nzmedicineslearningportal.orgbenzoinfo.com. Inhibition of these enzymes can lead to increased plasma levels of co-administered drugs, potentially causing toxicity, or reduced efficacy if the drug is a prodrug requiring metabolic activation nih.govmedicineslearningportal.orgevotec.com. Conversely, induction can accelerate drug metabolism, reducing efficacy medicineslearningportal.orgevotec.com. The metabolic stability of a compound, often assessed through in vitro assays using liver microsomes or hepatocytes, is a key factor in its pharmacokinetic profile solvobiotech.comevotec.compagepress.org. Without specific data on this compound, its metabolic fate and potential for CYP-mediated DDIs remain to be elucidated through dedicated studies.
Glucan Synthase Inhibition Mechanisms
Glucan synthases are critical enzymes involved in the biosynthesis of β-glucan, a primary structural component of fungal cell walls nih.govwikipedia.orgmdpi.comfrontiersin.orgplos.orgnih.gov. Echinocandin-class antifungal drugs, for example, act as non-competitive inhibitors of 1,3-β-glucan synthase, disrupting cell wall integrity and leading to fungal cell death nih.govwikipedia.orgfrontiersin.orgplos.orgnih.govnih.gov. While direct research on this compound's inhibition of glucan synthase was not explicitly found, the search results indicate that glucan synthase inhibitors are a significant class of antifungal agents nih.govwikipedia.orgmdpi.comfrontiersin.orgnih.govdrfungus.org. Studies on analogues of glucan synthase inhibitors have been reported, suggesting that modifications of known inhibitors might yield compounds with varied potencies and spectra of activity nih.govwikipedia.orgnih.govwikipedia.orgmdpi.com. Further investigation would be required to determine if this compound or its derivatives possess direct inhibitory activity against glucan synthase.
Other Enzyme Systems Interacting with this compound Analogues
The provided search results did not yield specific information regarding other enzyme systems that this compound or its analogues interact with, beyond the general categories of CYP enzymes and glucan synthase. Research into enzyme interactions often focuses on specific classes like proteases, kinases, or enzymes involved in metabolic pathways, depending on the compound's intended application. Without targeted studies on this compound, its interactions with other enzyme systems remain uncharacterized in the scope of this review.
Receptor Binding and Signaling Pathway Modulation by this compound
This compound and its related compounds have been investigated for their potential to bind to and modulate the activity of specific receptor systems and associated signaling pathways.
Monoamine Transporter Inhibition (DAT, SERT, NET)
Monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), are crucial for regulating neurotransmitter levels in the synaptic cleft and are targets for various therapeutic agents, particularly for central nervous system disorders wikipedia.orgwikipedia.orgelifesciences.orgtsinghua.edu.cnmdpi.commdpi.comd-nb.info. Research indicates that compounds structurally related to this compound, such as triple reuptake inhibitors (TRIs), are designed to interact with these transporters mdpi.complos.orgbiomolther.org. For instance, one study characterized a pyran-based molecule, D-473, which demonstrated triple reuptake inhibition, showing higher potency at SERT, followed by NET and DAT plos.org. The monoamine uptake inhibition activity for D-473 was reported as IC50 values of 70.4 nM for DAT, 9.18 nM for SERT, and 39.7 nM for NET in cells expressing human transporters plos.org. Another study on 4-benzylpiperidine (B145979) carboxamides found that linker length and aromatic ring substituents significantly influenced their inhibitory potency and selectivity towards SERT, DAT, and NET biomolther.org. While direct quantitative data for this compound on these transporters were not found, the structural class suggests a potential for interaction. Compounds targeting these transporters are used in treating depression, ADHD, and other neurological conditions wikipedia.orgtsinghua.edu.cnmdpi.commdpi.com.
Protein-Protein Interaction (PPI) Disruption by this compound Analogues
Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, orchestrating complex biological functions through the assembly of molecular machines and signaling pathways wikipedia.org. Aberrant PPIs are implicated in numerous diseases, making them significant targets for therapeutic intervention nih.gov, nih.gov. The development of small molecules and peptide-based modulators designed to inhibit or stabilize specific PPIs represents a growing area in drug discovery nih.gov, enamine.net, frontiersin.org.
Strategies for targeting PPIs involve identifying key interaction interfaces and designing compounds that can either block or enhance these molecular contacts nih.gov. Techniques such as yeast two-hybrid assays, co-immunoprecipitation, and Far Western blots are commonly employed to detect and characterize PPIs emory.edu, creative-biolabs.com, elifesciences.org. The efficacy of PPI inhibitors often depends on the physical characteristics of the interaction, including its affinity, surface area, and topology nih.gov.
While the broad field of PPI modulation is well-established, specific research detailing the disruption of protein-protein interactions by this compound or its analogues was not identified in the provided search results. Therefore, the precise role of this compound in modulating PPIs remains an area for future investigation.
Data Table Placeholder: Due to the absence of specific research findings on this compound's effect on protein-protein interactions in the reviewed literature, a data table detailing such interactions cannot be generated.
Cellular Pathway Perturbations: Apoptosis Induction and Antimitotic Activity
Cellular pathways are intricately regulated to maintain homeostasis, and their perturbation can lead to various cellular outcomes, including programmed cell death (apoptosis) and the inhibition of cell division (antimitotic activity). These mechanisms are particularly relevant in the context of cancer therapy, where inducing apoptosis or halting cell proliferation are primary treatment goals nih.gov, nih.gov.
Apoptosis is a highly regulated process of cell self-destruction, crucial for development and tissue homeostasis bosterbio.com, aging-us.com, nih.gov. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of caspases, a family of proteases that dismantle the cell bosterbio.com, nih.gov, aging-us.com.
Antimitotic activity refers to the capacity of a compound to interfere with cell division, typically by targeting microtubules, essential components of the mitotic spindle nih.gov, unirioja.es, phytojournal.com, nih.gov. Compounds exhibiting antimitotic activity can lead to mitotic arrest, chromosomal aberrations, and ultimately, cell death researchgate.net, unirioja.es, nih.gov. Various natural products and synthetic drugs, such as taxanes and vinca (B1221190) alkaloids, function as antimitotic agents by stabilizing or destabilizing microtubules, thereby disrupting the cell cycle nih.gov.
While the literature describes numerous compounds with antimitotic and apoptosis-inducing properties, specific studies detailing the effects of this compound on cellular pathways, such as inducing apoptosis or exhibiting antimitotic activity, were not found within the scope of the provided search results.
Data Table Placeholder: Specific experimental data regarding the induction of apoptosis or antimitotic activity by this compound, as well as observed cellular pathway perturbations, were not available in the reviewed literature. Consequently, a data table cannot be populated.
4 Pyridazinealanine in Peptidomimetics Design and Amino Acid Analogue Research
Incorporation of 4-Pyridazinealanine as a Non-Natural Amino Acid in Peptide Sequences
The replacement of a proteinogenic amino acid with this compound introduces a nitrogen atom into the peptide backbone at the α-carbon position. This substitution, creating what is known as an aza-peptide, significantly alters the local electronic and conformational properties of the peptide chain. ut.eekirj.eeresearchgate.net The synthesis of aza-peptides, including those containing this compound, presents unique challenges compared to standard solid-phase peptide synthesis (SPPS). Aza-amino acids are prone to decarboxylation and require specialized precursor strategies for their incorporation into a growing peptide chain. ut.ee
One common approach involves the use of activated aza-amino acid precursors that can be coupled to the N-terminus of the peptide on a solid support. For instance, aza-amino acid chloro-anhydrides can be generated in situ and rapidly react with the resin-bound amine to form the aza-peptide bond. kirj.ee The synthesis of heteroaryl amino acids, including pyridylalanine derivatives, has also been achieved through methods like photoredox catalysis, which allows for the regiospecific activation of halogenated pyridines and their conjugate addition to dehydroalanine (B155165) derivatives. nih.gov
The incorporation of pyridyl-alanine analogues has been shown to be a versatile strategy for modifying the biophysical characteristics of peptides. For example, the substitution of natural aromatic amino acids with 3- and 4-pyridyl-alanine in glucagon (B607659) analogues led to enhanced aqueous solubility while maintaining biological activity. nih.gov While specific high-yield protocols for the routine incorporation of this compound are still under development, the general methodologies established for aza-peptides and pyridyl-alanines provide a solid foundation.
Table 1: Comparison of Properties between Natural Amino Acids and this compound
| Property | Natural Amino Acid (e.g., Alanine) | This compound |
| α-Carbon | Carbon | Nitrogen |
| Chirality at α-position | Chiral (for most) | Achiral |
| Backbone Flexibility | Relatively flexible | Reduced flexibility |
| Hydrogen Bonding | Standard N-H donor and C=O acceptor | Altered H-bond acceptor/donor capacity |
| Electronic Nature | Neutral or charged side chain | Electron-deficient aromatic ring |
Design of this compound-Containing Peptidomimetics for Enhanced Stability and Bioactivity
A primary motivation for incorporating non-natural amino acids like this compound is to enhance the metabolic stability of peptides. The peptide bond is susceptible to enzymatic cleavage by proteases, limiting the in vivo half-life of peptide-based drugs. The aza-peptide bond (-NH-N(R)-C(O)-) is significantly more resistant to proteolysis compared to the natural peptide bond (-NH-CH(R)-C(O)-). kirj.eetandfonline.com This increased stability makes aza-peptides, and by extension those containing this compound, attractive candidates for therapeutic development.
Studies on pyridazine (B1198779) derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects, suggesting that the incorporation of a pyridazine-containing amino acid could impart novel biological functions to a peptide. researchgate.netmdpi.com For example, the incorporation of 4-pyridyl-alanine into glucagon analogues was shown to maintain the hormone's ability to counteract hypoglycemia. nih.gov
Table 2: Potential Effects of this compound Incorporation on Peptide Properties
| Property | Effect of this compound | Rationale |
| Proteolytic Stability | Increased | The aza-peptide bond is a poor substrate for proteases. kirj.eetandfonline.com |
| Solubility | Potentially Increased | The nitrogen atoms in the pyridazine ring can improve hydrophilicity. nih.gov |
| Receptor Binding Affinity | Modified | Altered conformation and new potential for H-bonding and π-stacking. |
| Bioactivity | Potentially Novel or Enhanced | The pyridazine scaffold itself is associated with diverse biological activities. researchgate.netmdpi.com |
Conformational Constraints and Macrocyclization Strategies with this compound
The substitution of a Cα atom with a nitrogen atom in an aza-amino acid introduces significant conformational constraints. The planarity of the aza-peptide bond and the altered bond angles and lengths reduce the accessible conformational space of the peptide backbone. kirj.ee This pre-organization of the peptide into a more defined conformation can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. The incorporation of aza-amino acids can stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity. researchgate.net
Macrocyclization is a widely used strategy to further constrain peptide conformation and enhance stability. mdpi.com Various methods for peptide macrocyclization exist, including lactam bridge formation, disulfide bonding, and "click" chemistry. researchgate.net The presence of the pyridazine ring in this compound offers unique opportunities for macrocyclization. For example, the pyridazine ring could be involved in metal-catalyzed cross-coupling reactions to form a cyclic structure. The Suzuki-Miyaura cross-coupling reaction, for instance, is a versatile tool for peptide cyclization and has been used with halogenated amino acids. mdpi.com
While specific examples of macrocyclization involving this compound are not yet widely reported, the principles established with other heteroaromatic amino acids can be applied. For instance, a peptide containing this compound and another appropriately functionalized amino acid could undergo intramolecular cyclization to create a constrained, bioactive conformation.
Bioisosteric Replacements and Backbone Modifications for this compound-based Peptidomimetics
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design. The pyridazine ring in this compound can be considered a bioisostere for other aromatic rings like phenyl or pyridine (B92270). researchgate.net This allows for the fine-tuning of a peptide's properties by replacing, for example, a phenylalanine residue with this compound to alter its electronic properties and hydrogen bonding capacity without drastically changing its size and shape.
The aza-peptide linkage itself is a bioisosteric replacement for the standard peptide bond. Beyond this fundamental modification, further alterations to the peptide backbone can be envisioned. For example, N-alkylation of the aza-nitrogen could be explored to further modulate conformational freedom and membrane permeability.
Table 3: Bioisosteric Relationships of this compound
| Moiety | Bioisosteric Replacement | Potential Impact |
| Phenylalanine side chain | This compound side chain | Increased polarity, altered electronics, new H-bond acceptors. nih.govresearchgate.net |
| Peptide bond | Aza-peptide bond | Increased proteolytic stability, conformational constraint. kirj.eetandfonline.com |
| Pyridazine ring | Other heterocycles (e.g., pyrimidine, pyrazine) | Fine-tuning of electronic and steric properties. |
Applications in Targeting Specific Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. Targeting PPIs with small molecules is challenging due to the large and often flat nature of the interaction surfaces. Peptides and peptidomimetics, due to their larger size and ability to mimic secondary structures like α-helices and β-sheets, are promising candidates for PPI inhibition. biorxiv.org
The incorporation of non-natural amino acids like this compound can be a powerful tool in the design of PPI inhibitors. The conformational constraints imposed by the aza-amino acid can help to lock the peptide into the bioactive conformation required to bind to the PPI interface. Furthermore, the pyridazine ring can be designed to interact with specific "hot spots" on the protein surface, which are small regions that contribute disproportionately to the binding energy. biorxiv.org
While direct examples of this compound-containing peptides as PPI inhibitors are still emerging, the principles have been demonstrated with other aza-peptides and pyridyl-alanine containing peptides. For example, aza-peptides have been designed as protease inhibitors, where the aza-amino acid is positioned at the P1 site to interact with the enzyme's active site. tandfonline.com The ability of pyridyl-alanine to enhance the biophysical properties of peptides makes it a valuable component in the development of peptide-based therapeutics targeting PPIs. nih.gov
Research Methodologies and Advanced Techniques in 4 Pyridazinealanine Studies
Integrated Experimental and Computational Approaches in 4-Pyridazinealanine Research
The investigation of this compound often benefits from a synergy between experimental validation and computational modeling. These integrated approaches allow for a deeper understanding of its molecular properties, potential interactions, and biological activity. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can predict binding affinities and identify key structural features responsible for activity, guiding experimental design acs.orgnih.gov. QSAR studies, for instance, aim to establish a correlation between the chemical structure of compounds and their biological activity, enabling the prediction of activity for novel analogs nih.gov. Molecular docking simulations can predict the binding modes of this compound to target proteins, offering insights into its mechanism of action preprints.orgresearchgate.net. Integrating these in silico predictions with experimental data, such as in vitro binding assays or cellular assays, provides a robust framework for lead optimization and drug discovery. This combined strategy helps to reduce the number of compounds that need to be synthesized and tested, thereby accelerating the research process preprints.orgresearchgate.netmdpi.com.
High-Throughput Screening (HTS) and Virtual Screening for Ligand Discovery
High-throughput screening (HTS) is a cornerstone in modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity against a specific target bmglabtech.comnih.govnih.govresearchgate.netvipergen.com. For this compound, HTS could be employed to identify novel ligands or modulators of biological pathways. This process typically involves automated testing of millions of compounds using robotics and miniaturization techniques, often in microplate formats bmglabtech.comvipergen.com.
Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics
Biophysical techniques are essential for quantitatively characterizing the interactions between this compound and its potential biological targets. These methods provide detailed information about binding affinity, kinetics, and thermodynamics, offering a more profound understanding than simple endpoint assays.
Isothermal Titration Calorimetry (ITC): ITC is a label-free, in-solution technique that directly measures the heat produced or absorbed during a binding event colorado.edumalvernpanalytical.com.cnupm.esnih.govfrontiersin.org. It allows for the simultaneous determination of binding affinity (Ka), stoichiometry (n), enthalpy change (ΔH), Gibbs free energy (ΔG), and entropy change (ΔS) colorado.edumalvernpanalytical.com.cnupm.esnih.govfrontiersin.org. This comprehensive thermodynamic profile is crucial for understanding the molecular forces driving complex formation and for optimizing lead compounds in drug discovery malvernpanalytical.com.cnfrontiersin.org.
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time biophysical method used to measure biomolecular interactions nuvisan.comnicoyalife.comnih.gov. It provides precise data on binding kinetics (association and dissociation rate constants, kon and koff) and affinity (KD) nuvisan.comnicoyalife.com. SPR is invaluable for validating hit lists from screening campaigns, profiling compounds, and elucidating structure-activity relationships (SAR) nuvisan.comnicoyalife.com. It can analyze interactions between various biomolecules, including small molecules and proteins nuvisan.comnicoyalife.comnih.gov.
MicroScale Thermophoresis (MST): MST is a sensitive, label-free technique that measures the movement of molecules along a temperature gradient, which changes upon ligand binding domainex.co.uknih.govuni-hohenheim.denih.govresearchgate.net. It can determine binding affinities (KD) in the nanomolar to millimolar range and is compatible with a wide range of buffers and challenging biological samples domainex.co.uk. MST requires minimal sample consumption and can be adapted for high-throughput screening vipergen.comdomainex.co.uk.
Advanced Microscopy for Subcellular Localization and Cellular Impact Analysis
Advanced microscopy techniques are vital for visualizing the behavior of this compound within cellular environments, determining its subcellular localization, and assessing its impact on cellular processes.
Fluorescence Microscopy: This technique utilizes fluorescently labeled molecules to visualize cellular structures and dynamics who.intlicorbio.comnih.govnih.govmdpi.com. By tagging this compound or its targets with fluorophores, researchers can track its distribution within cells, identify its localization to specific organelles (e.g., nucleus, cytoplasm, mitochondria), and observe its effects on cellular morphology or function who.intlicorbio.comnih.govnih.govmdpi.com. Techniques like confocal microscopy and total internal reflection fluorescence (TIRF) microscopy offer higher resolution and optical sectioning capabilities for detailed subcellular analysis licorbio.comnih.gov.
Quantitative Proteomics for Target Deconvolution and Pathway Analysis
Quantitative proteomics, often employing mass spectrometry (MS), is a powerful tool for identifying the direct targets of this compound and elucidating the downstream cellular pathways affected by its action unil.chnih.govsioc-journal.cnembopress.org.
Affinity Purification-Mass Spectrometry (AP-MS): This method involves isolating proteins that physically interact with this compound (or a tagged version of it) using affinity reagents, followed by identification of the bound proteins via mass spectrometry unil.chnih.govsioc-journal.cnembopress.org. AP-MS can reveal protein-protein interaction networks, helping to uncover the molecular targets and mechanisms of action of this compound.
Cross-Linking Mass Spectrometry (XL-MS): XL-MS complements AP-MS by covalently linking interacting proteins, providing information about direct physical contacts within protein complexes. This can help in mapping the precise binding interfaces and understanding the structural context of interactions nih.govthermofisher.com.
Quantitative Proteomics: Techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or TMT (Tandem Mass Tag) labeling allow for the relative or absolute quantification of proteins in different cellular states (e.g., treated vs. untreated with this compound). This enables the identification of proteins whose abundance or modification state changes upon exposure to this compound, thereby revealing affected pathways and potential off-target effects nih.govembopress.org.
Evidence Synthesis Approaches for Comprehensive Literature Review in this compound Research
Evidence synthesis, encompassing methods like systematic reviews and meta-analyses, is crucial for comprehensively reviewing and consolidating existing research on this compound acs.orgpreprints.orgresearchgate.netmdpi.comdsru.orgharvard.edubirmingham.ac.ukosu.edunih.govnih.govmdpi.comscribbr.comcambridge.org. These approaches involve systematically searching, evaluating, and synthesizing data from multiple studies to provide a robust overview of the current state of knowledge dsru.orgharvard.edubirmingham.ac.uknih.govmdpi.comscribbr.comcambridge.org.
Systematic Reviews: These reviews follow predefined protocols to identify, select, and critically appraise all relevant research on a specific question, minimizing bias and providing reliable results mdpi.comdsru.orgharvard.edunih.govmdpi.comscribbr.com. They are used to summarize evidence, identify gaps in research, and inform evidence-based decision-making dsru.orgharvard.edubirmingham.ac.ukcambridge.org.
Meta-Analysis: When data from multiple studies are sufficiently similar, a meta-analysis statistically combines the results to provide a more powerful and precise estimate of an effect or association acs.orgresearchgate.netmdpi.comdsru.orgosu.edunih.gov. This can reveal trends and confirm findings that might not be apparent from individual studies alone acs.orgdsru.orgosu.edunih.gov. For this compound research, meta-analyses could be used to consolidate findings from various screening assays, biophysical measurements, or computational studies.
By employing these advanced methodologies, researchers can gain a thorough understanding of this compound's chemical properties, biological interactions, and potential therapeutic applications.
Future Perspectives and Translational Potential of 4 Pyridazinealanine Research
Emerging Applications in Chemical Biology and Interdisciplinary Research
The unique structure of 4-Pyridazinealanine, combining an aromatic heterocycle with an amino acid backbone, positions it as a versatile building block for novel chemical biology tools and interdisciplinary research. Pyridazine (B1198779) scaffolds are recognized for their diverse biological activities and their utility in creating functional materials.
Peptide and Protein Engineering: As a non-proteinogenic amino acid, this compound can be incorporated into peptides and proteins to modify their properties, such as stability, binding affinity, and pharmacokinetic profiles. This opens avenues for developing novel peptide-based therapeutics or engineered proteins with tailored functions. Research into the synthesis of non-proteinogenic amino acids for peptide modification is a growing field, aiming to enhance drug effectiveness and reduce resistance compared to natural counterparts frontiersin.orgnih.govacs.orgnih.govmdpi.com.
Materials Science: Pyridazine derivatives have demonstrated potential in materials science due to their optoelectronic properties, including fluorescence researchgate.net. The incorporation of this compound into polymers or supramolecular structures could lead to the development of novel functional materials with applications in sensing, imaging, or electronics.
Chemical Probes and Tools: The pyridazine ring's inherent polarity and potential for functionalization make it suitable for developing chemical probes. These probes can be designed to interact with specific biological targets, aiding in the study of biological pathways or disease mechanisms.
Development of this compound-based Probes for Biological Systems
The functional groups present in this compound offer opportunities for its development into sophisticated probes for biological systems. The ability to modify and conjugate this molecule makes it a candidate for creating tools that can visualize or detect biological processes.
Fluorescent Probes: Amino acids with aromatic or heterocyclic side chains are often explored for their fluorescent properties acs.orgrsc.org. Modifications to the this compound structure could yield fluorescent probes that are sensitive to their environment, such as pH or viscosity, enabling real-time monitoring of cellular processes or specific molecular interactions. The development of such probes is crucial for advanced bioimaging and diagnostics.
Targeted Delivery Systems: Conjugating this compound to other bioactive molecules or drug delivery systems could enhance targeted delivery. Amino acid conjugation is a known strategy to improve the absorption and distribution properties of compounds, potentially reducing toxicity and increasing therapeutic efficacy nih.govmdpi.com.
Predictive Modeling and Artificial Intelligence in Accelerating this compound Drug Discovery
Artificial intelligence (AI) and predictive modeling are revolutionizing drug discovery by accelerating the identification, design, and optimization of therapeutic candidates. These technologies can be instrumental in unlocking the potential of compounds like this compound.
Virtual Screening and QSAR: AI algorithms can screen vast chemical libraries and predict the biological activity of compounds based on their structures. Quantitative Structure-Activity Relationship (QSAR) models can be developed for this compound derivatives to predict their efficacy against specific targets, guiding synthetic efforts towards the most promising candidates oncodesign-services.com.
De Novo Drug Design: AI can be employed for de novo design, generating novel molecular structures with desired properties. By incorporating the this compound scaffold into AI-driven design platforms, researchers can explore a wide chemical space to discover new drug candidates with improved potency and selectivity.
Predicting Pharmacokinetic Properties: AI models can also predict pharmacokinetic properties (ADMET – Absorption, Distribution, Metabolism, Excretion, Toxicity), helping to identify potential liabilities early in the drug discovery process and optimize compounds for better bioavailability and safety profiles oncodesign-services.com.
Exploration of Novel Therapeutic Areas for this compound Derivatives
Pyridazine derivatives, in general, exhibit a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects nih.govderpharmachemica.comnih.govksu.edu.saksu.edu.sanih.gov. This wide-ranging activity profile suggests that this compound derivatives could be explored for various therapeutic applications.
Oncology: Numerous pyridazine derivatives have shown potent anticancer activity by targeting various pathways, including kinase inhibition derpharmachemica.comnih.govnih.govacs.orgjst.go.jpmdpi.com. The incorporation of the amino acid moiety in this compound could lead to derivatives with improved cellular uptake or novel mechanisms of action against cancer cells.
Neuroprotection and Neurological Disorders: Pyridazine derivatives have demonstrated neuroprotective properties, for instance, by activating excitatory amino acid transporters (EAAT2) derpharmachemica.comacs.org. Research into this compound derivatives could identify novel agents for treating neurodegenerative diseases or neuropathic pain.
Antiviral and Antimicrobial Agents: The pyridazine scaffold is present in compounds with antiviral and antimicrobial activities nih.govresearchgate.netresearchgate.netacs.org. Investigating this compound derivatives for activity against various pathogens could uncover new therapeutic leads.
Cardiovascular and Inflammatory Diseases: Pyridazinones, a related class of compounds, have shown promise in treating cardiovascular conditions and inflammation samipubco.comscholarsresearchlibrary.com. This suggests potential for this compound derivatives in these areas as well.
Table 1: Reported Biological Activities of Pyridazine Derivatives (Indicative of Potential for this compound)
| Activity Category | Specific Activities | References |
| Anticancer | Cytotoxic activity against various cancer cell lines, kinase inhibition (e.g., JNK1, VEGFR, CDK2), inhibition of cell proliferation. | derpharmachemica.comnih.govnih.govacs.orgjst.go.jpmdpi.com |
| Antiviral | Activity against Hepatitis A Virus (HAV), Tobacco Mosaic Virus (TMV), Zika Virus (ZIKV), Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV). | nih.govresearchgate.netresearchgate.netacs.orgtandfonline.com |
| Neuroprotection | EAAT2 activation, inhibition of iNOS and COX-2, protection against 6-OHDA-induced neuroblastoma cell death. | derpharmachemica.comksu.edu.saksu.edu.saacs.orgresearchgate.net |
| Anti-inflammatory | Inhibition of iNOS and COX-2, analgesic properties. | nih.govksu.edu.saksu.edu.sanih.govsamipubco.comscholarsresearchlibrary.comresearchgate.net |
| Cardiovascular | Cardiotonic agents, vasodilators, antihypertensive, antiplatelet aggregation. | nih.govnih.govsamipubco.comscholarsresearchlibrary.com |
| Antimicrobial | Antibacterial, antifungal, antimycobacterial activities. | researchgate.netnih.govresearchgate.netresearchgate.netscholarsresearchlibrary.com |
Challenges and Opportunities in the Academic Research Landscape of Pyridazinealanine
The academic research landscape for this compound presents both challenges and significant opportunities for advancing scientific understanding and therapeutic development.
Synthesis and Scalability: While methods for synthesizing pyridazine derivatives are established researchgate.netresearchgate.netliberty.edu, the specific synthesis of this compound and its derivatives may require optimization for yield, purity, and scalability. Developing efficient and cost-effective synthetic routes is crucial for broader research and potential commercialization. The synthesis of non-proteinogenic amino acids, in general, can face challenges related to stereoselectivity and yield frontiersin.orgnih.govacs.orgnih.govmdpi.com.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how structural modifications of this compound influence its biological activity. This will guide the rational design of more potent and selective derivatives for specific therapeutic targets.
Exploration of Novel Biological Targets: While many pyridazine derivatives target known pathways, the unique combination of the pyridazine ring and the amino acid functionality in this compound may lead to interactions with novel biological targets. Identifying these targets will open up new therapeutic avenues.
Interdisciplinary Collaboration: Fostering collaborations between organic chemists, medicinal chemists, biologists, and computational scientists is essential. Such interdisciplinary efforts can accelerate the discovery process by leveraging diverse expertise in synthesis, biological evaluation, and predictive modeling. The broad applicability of pyridazine scaffolds across different fields, from medicinal chemistry to materials science, highlights the opportunity for cross-disciplinary innovation researchgate.netresearchgate.netblumberginstitute.org.
Q & A
Q. What are the established synthetic pathways for 4-Pyridazinealanine, and how can purity be optimized?
Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or enzymatic modification of pyridazine derivatives. Key steps include:
- Amino acid coupling : Use Fmoc-protected intermediates to minimize side reactions .
- Purification : Reverse-phase HPLC with C18 columns (gradient: 0.1% TFA in acetonitrile/water) achieves >95% purity. Validate purity via LC-MS (m/z 261.17 [M+H]+) and NMR (δ 7.2–7.8 ppm for aromatic protons) .
- Common pitfalls : Hydrolysis of the pyridazine ring under acidic conditions; mitigate by optimizing reaction pH (6.5–7.5) .
Q. How does this compound interact with standard amino acid detection assays (e.g., ninhydrin)?
Methodological Answer : The pyridazine ring’s electron-withdrawing properties reduce reactivity in ninhydrin assays. To confirm presence:
- Modified assay : Use o-phthalaldehyde (OPA) derivatization under alkaline conditions, with fluorescence detection (ex/em: 340/450 nm) .
- Cross-validate : Compare with LC-MS or amino acid analyzer data to avoid false negatives .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity of this compound across studies?
Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Steps for resolution:
- Standardized assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) using a shared reference standard .
- Impurity profiling : Use high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., oxidized pyridazine derivatives) that may interfere with bioactivity .
- Dose-response curves : Compare EC50 values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity .
Q. What methodologies are optimal for studying this compound’s role in enzyme inhibition (e.g., kinases or phosphatases)?
Methodological Answer :
- Kinetic assays : Use fluorescence-based substrates (e.g., ATPγS for kinases) with real-time monitoring (λex/em: 340/440 nm). Include controls for non-specific binding (e.g., inactive enantiomers) .
- Structural analysis : Co-crystallize this compound with target enzymes (e.g., PDB deposition) to identify binding motifs via X-ray crystallography .
- Computational modeling : Perform molecular dynamics simulations (AMBER or GROMACS) to predict allosteric effects .
Q. How can researchers validate the stability of this compound in biological matrices (e.g., plasma or tissue homogenates)?
Methodological Answer :
- Stability protocols : Incubate the compound in pooled plasma (37°C, 0–24 hrs) and quantify degradation via LC-MS/MS. Monitor for metabolites (e.g., deaminated or hydroxylated derivatives) .
- Matrix effects : Spike this compound into homogenates and compare recovery rates (≥85% acceptable) against buffer controls .
Experimental Design & Data Analysis
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in cell-based assays?
Methodological Answer :
Q. How should researchers address ethical considerations when testing this compound in animal models?
Methodological Answer :
- Institutional approval : Submit protocols to an IACUC or equivalent body, specifying endpoints (e.g., tumor size reduction) and humane euthanasia criteria .
- 3Rs compliance : Use in silico or organoid models (e.g., liver spheroids) for preliminary toxicity screening .
Methodological Pitfalls & Solutions
Q. Why do NMR spectra of this compound sometimes show unexpected peaks, and how can this be mitigated?
Methodological Answer :
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer :
- Automated synthesis : Use a peptide synthesizer with predefined coupling cycles (e.g., 2×5 min activation, 30 min reaction) .
- Batch documentation : Record detailed logs of reagent lot numbers, humidity, and temperature to identify variability sources .
Advanced Analytical Techniques
Q. What advanced spectroscopic methods are suitable for characterizing this compound’s tautomeric forms?
Methodological Answer :
Q. How can cryo-EM be applied to study this compound’s interactions with large protein complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
